4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide
Overview
Description
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H17NO3 It is a benzamide derivative characterized by the presence of a cyclopropoxy group at the fourth position and a methoxy group at the third position on the benzene ring, along with N,N-dimethyl substitution on the amide nitrogen
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and cyclopropyl bromide.
Formation of Cyclopropoxy Group: The cyclopropyl bromide is reacted with the 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the cyclopropoxy group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy and cyclopropoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied .
Comparison with Similar Compounds
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide can be compared with other benzamide derivatives, such as:
4-Methoxy-N,N-dimethylbenzamide: Lacks the cyclopropoxy group, which may result in different chemical and biological properties.
4-Cyclopropoxy-N,N-dimethylbenzamide: Lacks the methoxy group, which may affect its reactivity and interactions.
3-Methoxy-N,N-dimethylbenzamide: Lacks the cyclopropoxy group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the presence of both the cyclopropoxy and methoxy groups, which confer distinct structural and functional characteristics.
Properties
IUPAC Name |
4-cyclopropyloxy-3-methoxy-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(15)9-4-7-11(12(8-9)16-3)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYPKRYARNDVRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)OC2CC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856356 | |
Record name | 4-(Cyclopropyloxy)-3-methoxy-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243464-88-1 | |
Record name | 4-(Cyclopropyloxy)-3-methoxy-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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